molecular formula C8H16O2 B153116 Methyl heptanoate CAS No. 106-73-0

Methyl heptanoate

Cat. No.: B153116
CAS No.: 106-73-0
M. Wt: 144.21 g/mol
InChI Key: XNCNNDVCAUWAIT-UHFFFAOYSA-N
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Description

Heptanoic acid methyl ester, also known as methyl heptanoate, is an organic compound with the molecular formula C8H16O2. It is a fatty acid ester derived from heptanoic acid and methanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma and is also utilized in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic acid methyl ester is typically synthesized through the esterification of heptanoic acid with methanol. The reaction is catalyzed by either hydrochloric acid or sulfuric acid. The general reaction is as follows:

Heptanoic Acid+MethanolHeptanoic Acid Methyl Ester+Water\text{Heptanoic Acid} + \text{Methanol} \rightarrow \text{Heptanoic Acid Methyl Ester} + \text{Water} Heptanoic Acid+Methanol→Heptanoic Acid Methyl Ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, heptanoic acid methyl ester is produced by treating heptanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted acid and methanol. The ester is further purified by fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Heptanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Scientific Research Applications

Heptanoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of heptanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release heptanoic acid and methanol, which can then participate in various biochemical pathways. The ester itself can also interact with enzymes and receptors involved in fatty acid metabolism .

Comparison with Similar Compounds

Heptanoic acid methyl ester can be compared with other similar compounds such as:

    Hexanoic acid methyl ester: Has a shorter carbon chain and different physical properties.

    Octanoic acid methyl ester: Has a longer carbon chain and different physical properties.

    Butanoic acid methyl ester: Has a much shorter carbon chain and different aroma characteristics.

Uniqueness: Heptanoic acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a pleasant aroma, making it valuable in the fragrance and flavor industry. Its intermediate chain length also makes it a versatile compound for various chemical reactions and industrial applications .

Properties

IUPAC Name

methyl heptanoate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID3059345
Record name Methyl heptanoate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour
Record name Methyl heptanoate
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Boiling Point

174.00 °C. @ 760.00 mm Hg
Record name Methyl heptanoate
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Solubility

soluble in organic solvents
Record name Methyl heptanoate
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Density

0.87115 (20°)
Record name Methyl heptanoate
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Vapor Pressure

1.56 [mmHg]
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CAS No.

106-73-0
Record name Methyl heptanoate
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Record name Heptanoic acid, methyl ester
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Record name METHYL HEPTANOATE
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Melting Point

-55.8 °C
Record name Methyl heptanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 10 c], [rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester (example 126 c]) was reacted with [rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (example 121 a]) in the presence of tributylphosphine and N,N,N′,N′-tetramethyl azodicarboxamide to yield 2-(4-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methoxy}-2-methyl-benzyl)-heptanoic acid methyl ester as a mixture of two diastereomeric racemates as yellow oil.
Name
[rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester
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[rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of methyl heptanoate is C8H16O2, and its molecular weight is 144.21 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. These methods provide valuable information regarding the compound's structure, purity, and presence in various matrices.

A: this compound serves as a model compound in studies investigating the HDO of biomass-derived feedstocks [, , , , ]. Researchers utilize it to understand the reaction mechanisms and catalyst performance in converting oxygen-rich bio-oils into usable hydrocarbon fuels.

A: Studies reveal that HDO of this compound over Rh/ZrO2 catalyst proceeds through several key pathways [, ]:

    A: Research highlights the crucial role of support material in HDO reactions [, , ]. For instance, acidic supports tend to favor the deoxygenation pathway leading to alkane production, while basic supports may promote alcohol formation and hinder complete deoxygenation.

    A: Researchers develop kinetic models, including power-law models and mechanistic models, to describe the HDO kinetics of this compound [, ]. These models account for factors like vapor-liquid equilibrium and thermodynamic non-ideality to accurately represent the reaction process.

    ANone: While considered a renewable fuel alternative, the overall environmental impact of this compound requires careful consideration. Factors such as land use for feedstock cultivation, energy consumption during production, and potential emissions during combustion need thorough assessment.

    ANone: Research on the biodegradability of this compound is crucial to understand its persistence in the environment. Studies can investigate the potential for microbial degradation and the compound's fate in various environmental compartments.

    ANone: Understanding the stability of this compound under different temperatures, humidity levels, and exposure to air is crucial for its storage and handling. Research can determine the potential for degradation and identify optimal storage conditions.

    A: this compound contributes to the fruity aroma profile of various fruits, including elderberries []. It finds use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

    A: Researchers identify this compound as a volatile compound present in apple beer []. Analyzing its concentration and sensory contribution aids in understanding the flavor profile and quality control of fruit beers.

    A: Studies have detected this compound in the volatile compounds released by male Mediterranean fruit flies (Ceratitis capitata) and in extracts from their salivary glands [, ]. This finding suggests its potential role in insect communication and its possible application in pest control strategies.

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